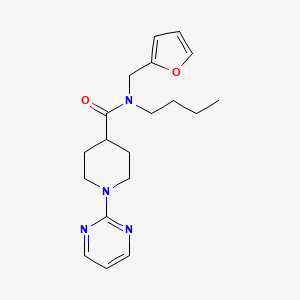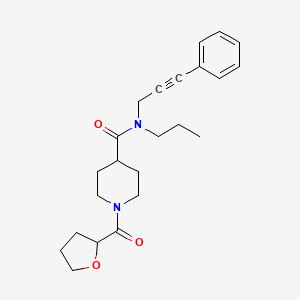![molecular formula C17H23N5O B4529853 N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine](/img/structure/B4529853.png)
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine
Overview
Description
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a benzimidazole moiety, and a methylated amine group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine typically involves multiple steps, starting with the preparation of the oxadiazole and benzimidazole intermediates. The oxadiazole ring can be synthesized through the cyclization of appropriate nitrile and hydrazine derivatives under acidic or basic conditions. The benzimidazole moiety is often prepared via the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
The final step involves the coupling of these intermediates with N-methylmethanamine under controlled conditions, often using catalysts such as palladium or copper to facilitate the reaction. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and reduce the risk of human error. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine
- This compound analogs
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-12(2)9-22-15-8-6-5-7-14(15)19-17(22)11-21(4)10-16-18-13(3)23-20-16/h5-8,12H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYMEWIXSKEBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)CC2=NC3=CC=CC=C3N2CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-methyl-1-pyridin-2-ylethanamine](/img/structure/B4529776.png)


![N-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropan-2-amine](/img/structure/B4529791.png)
![7-[(2-fluorophenyl)methyl]-2-(1H-pyrazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4529812.png)
![1-methyl-N-[3-(2-pyridinyl)propyl]-1H-1,2,3-benzotriazole-5-carboxamide trifluoroacetate](/img/structure/B4529819.png)
![4-(4-chloro-3-fluorobenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B4529825.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B4529828.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B4529845.png)
![1-ethyl-2-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-1H-benzimidazole](/img/structure/B4529855.png)
![N-cyclopropyl-N'-(2-methylphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]malonamide](/img/structure/B4529861.png)
![1'-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4529871.png)
![N-[2-(acetylamino)phenyl]-2-{[(1S)-1-phenylpropyl]amino}acetamide](/img/structure/B4529878.png)
![1-{[1-(1-cyclobutyl-4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl}azepane bis(trifluoroacetate)](/img/structure/B4529886.png)
